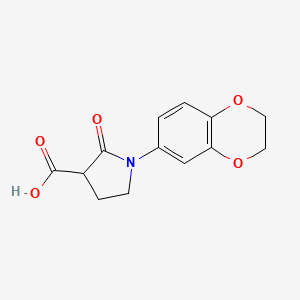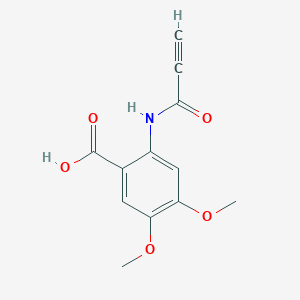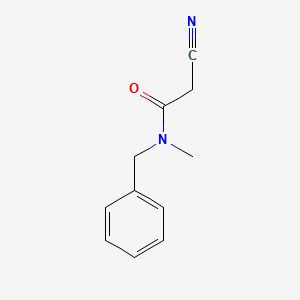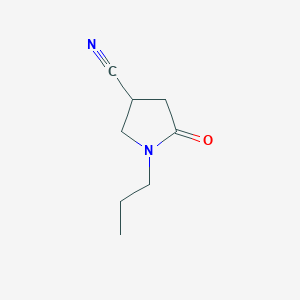
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various reagents . For instance, one method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 . This reaction yields a sulfonamide, which can be further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride yields a sulfonamide . This sulfonamide can then react with various alkyl/aryl halides to yield N-substituted sulfonamides .Scientific Research Applications
Antibacterial Applications
Compounds containing the 2,3-dihydro-1,4-benzodioxin-6-yl moiety have been found to have significant antibacterial potential . They have been used to inhibit biofilm formation in pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis .
Hemolytic Activity
These compounds have also been studied for their hemolytic activity . The results revealed that most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .
Enzyme Inhibition
The synthesized derivatives of these compounds have been screened for their inhibitory activity against the lipoxygenase enzyme .
Antifungal Applications
Sulfonamides, which can be combined with the 2,3-dihydro-1,4-benzodioxin-6-yl moiety, are known to have antifungal properties .
Anti-inflammatory Applications
Compounds containing the 2,3-dihydro-1,4-benzodioxin-6-yl moiety have been identified as having anti-inflammatory properties .
Anti-protozoal Applications
Sulfonamides, which can be combined with the 2,3-dihydro-1,4-benzodioxin-6-yl moiety, are known to have anti-protozoal properties .
HIV Protease Inhibition
Sulfonamides have been publicized in the medical field as potent HIV protease inhibitors .
Anti-cancer Applications
Some sulfonamide derivatives have been found to exhibit anticancer properties. They achieve this effect by disturbing the cell cycle in the G1 phase and by acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-12-9(13(16)17)3-4-14(12)8-1-2-10-11(7-8)19-6-5-18-10/h1-2,7,9H,3-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCRGLTUNQXRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3374066.png)





![2-[(3-Methylphenyl)methyl]butanoic acid](/img/structure/B3374105.png)

![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374123.png)


![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B3374152.png)

